2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is known for its unique structural features, which include a biphenyl group and a chloro substituent on the imidazo[1,2-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl group. This reaction involves the coupling of a boronic acid derivative with a halogenated imidazo[1,2-a]pyridine under palladium catalysis . The reaction conditions are generally mild, and the reagents used are environmentally benign.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The scalability of the Suzuki-Miyaura reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can form stable complexes with transition metals, which can catalyze various chemical reactions . Additionally, its structural features allow it to interact with biological macromolecules, potentially inhibiting or modulating their functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde stands out due to its biphenyl group, which imparts unique electronic and steric properties. This makes it a valuable compound for the development of new materials and potential drug candidates .
Properties
Molecular Formula |
C20H13ClN2O |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
6-chloro-2-(4-phenylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C20H13ClN2O/c21-17-10-11-19-22-20(18(13-24)23(19)12-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H |
InChI Key |
YFWRAADDPCQMPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)C=O |
Origin of Product |
United States |
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